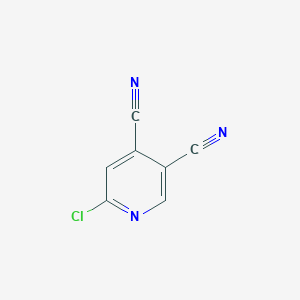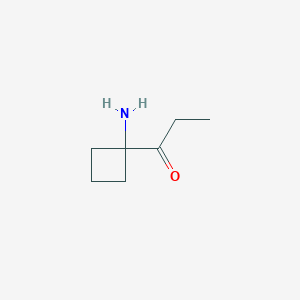
9-Vinyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Vinyl-9H-fluorene is an organic compound with the molecular formula C15H12. It is a derivative of fluorene, characterized by the presence of a vinyl group attached to the ninth carbon of the fluorene structure. This compound is known for its unique chemical properties and has garnered significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Vinyl-9H-fluorene typically involves the vinylation of fluorene. One common method is the reaction of fluorene with vinyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 9-Vinyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 9-ethyl-9H-fluorene.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: 9-Fluorenone or 9-carboxyfluorene.
Reduction: 9-Ethyl-9H-fluorene.
Substitution: Various halogenated fluorenes.
Scientific Research Applications
9-Vinyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of high-performance materials, including optoelectronic devices and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 9-Vinyl-9H-fluorene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The vinyl group can enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
9H-Fluorene: The parent compound without the vinyl group.
9-Ethyl-9H-fluorene: A reduced form of 9-Vinyl-9H-fluorene.
9-Fluorenone: An oxidized derivative of fluorene.
Uniqueness: this compound is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C15H12 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
9-ethenyl-9H-fluorene |
InChI |
InChI=1S/C15H12/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h2-11H,1H2 |
InChI Key |
RURJJBCHSMJLJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)


![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)






![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)
